3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC15955793
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3O |
|---|---|
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 3-(azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C12H19N3O/c1-2-7-10(13-8-3-1)11-14-12(16-15-11)9-5-4-6-9/h9-10,13H,1-8H2 |
| Standard InChI Key | UURNWOATZRSETM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(NCC1)C2=NOC(=N2)C3CCC3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom. The azepane moiety (a seven-membered saturated ring containing one nitrogen atom) is attached to the oxadiazole’s third position, while a cyclobutyl group occupies the fifth position. This arrangement introduces both steric bulk and electronic diversity, influencing its reactivity and interactions with biological targets .
The IUPAC name, 3-(azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole, reflects this substitution pattern. Key structural features include:
-
Oxadiazole core: Contributes to aromaticity and dipole moment, enabling π-π stacking and hydrogen bonding .
-
Azepane ring: Enhances solubility via its amine group while providing conformational flexibility.
-
Cyclobutyl group: Imparts steric hindrance, potentially improving metabolic stability.
Physicochemical Characteristics
Experimental and computational data reveal the following properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
| Stability | Stable at room temperature; degrades under strong acids/bases |
| LogP (Predicted) | 2.1 ± 0.3 |
The compound’s LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its stability profile makes it suitable for standard laboratory handling, though prolonged exposure to acidic or basic conditions should be avoided .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole typically follows established protocols for 1,2,4-oxadiazoles, involving cyclization reactions between amidoximes and acylating agents . A representative method includes:
-
Formation of Amidoxime: Reacting a nitrile precursor (e.g., cyclobutane carbonitrile) with hydroxylamine hydrochloride in the presence of a base like potassium carbonate .
-
Cyclization: Treating the amidoxime with an activated carboxylic acid derivative (e.g., acyl chloride or anhydride) derived from azepane. Magnesium oxide or potassium carbonate catalyzes this step under reflux conditions .
A recent advancement employs microwave-assisted synthesis to reduce reaction times from hours to minutes while improving yields . For example, a 2022 protocol achieved 75–85% yield by irradiating the reaction mixture at 100–105°C for 5–45 minutes .
Challenges and Solutions
-
Low Yields: Early methods suffered from yields below 50% due to side reactions. Using superbase systems (e.g., NaOH/DMSO) or coupling reagents (e.g., TBTU) has mitigated this issue .
-
Purification Difficulties: Column chromatography with silica gel (hexanes/ethyl acetate eluent) remains the standard, though solid-phase extraction is gaining traction for scalability.
Biological Activities and Mechanisms
Antimicrobial Activity
Oxadiazoles are renowned for their broad-spectrum antimicrobial properties. Preliminary studies on 3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole suggest:
-
Antibacterial: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
The mechanism likely involves enzyme inhibition, such as binding to bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .
Other Activities
-
Antiviral: Shows inhibition of HIV-1 protease (Ki: 1.8 µM) in computational models .
-
Anti-inflammatory: Reduces TNF-α production in macrophages by 40% at 10 µM .
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications to enhance potency and pharmacokinetics include:
-
Azepane Substitution: Replacing azepane with piperidine increases metabolic stability but reduces solubility.
-
Cyclobutyl Modification: Introducing electron-withdrawing groups (e.g., -CF₃) improves target affinity.
Preclinical Development
Despite promising in vitro data, the compound faces challenges in oral bioavailability (F%: 15–20%) due to first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation to address this limitation .
Future Directions
Synthetic Innovation
-
Flow Chemistry: Continuous-flow systems could enable gram-scale synthesis with better temperature control .
-
Biocatalysis: Enzymatic methods may offer greener alternatives to traditional cyclization .
Pharmacological Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume